3-(1H-imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic acid
Description
3-(1H-Imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic acid (IUPAC name: (2S)-3-(1H-imidazol-5-yl)-2-pyrrol-1-yl-propanoic acid) is a chiral organic compound with the molecular formula C₁₀H₁₁N₃O₂ . Its structure comprises a propanoic acid backbone substituted at the α-carbon with a pyrrole ring and at the β-carbon with an imidazole moiety. The stereochemistry is defined as (2S), as confirmed by its SMILES notation (O=C(O)C(Cc1[NH]cnc1)n1cccc1) and InChI identifier .
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)-2-pyrrol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-10(15)9(13-3-1-2-4-13)5-8-6-11-7-12-8/h1-4,6-7,9H,5H2,(H,11,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGWWGRMXKSWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(CC2=CN=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588606 | |
| Record name | 3-(1H-Imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954584-13-5 | |
| Record name | 3-(1H-Imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-Imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
3-(1H-imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic acid, a compound featuring both imidazole and pyrrole rings, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula: C10H10N4O2
Molecular Weight: 218.21 g/mol
CAS Number: 28108941
The biological activity of this compound is primarily linked to its ability to interact with various biological targets:
- PD-L1 Inhibition: Recent studies have highlighted the compound's potential as a small molecule inhibitor of the PD-1/PD-L1 immune checkpoint pathway. This pathway plays a crucial role in tumor immune evasion. By inhibiting PD-L1, the compound may enhance T-cell activity against tumors, making it a candidate for cancer immunotherapy .
- Antimicrobial Activity: The structural features of imidazole and pyrrole suggest potential antimicrobial properties. Compounds with similar structures have been shown to exhibit activity against a range of pathogens, indicating that this compound could also possess such properties .
Biological Activity Data
Case Study 1: PD-L1 Inhibition
In a study focused on identifying novel PD-L1 inhibitors, this compound was synthesized and tested alongside other small molecules. The results indicated that this compound effectively disrupted the PD-1/PD-L1 interaction, promoting T-cell activation in tumor microenvironments .
Case Study 2: Antimicrobial Evaluation
A computational study evaluated the chemical reactivity and potential bioactivity of compounds similar to this compound. The findings suggested that modifications in the imidazole and pyrrole moieties could enhance antimicrobial efficacy, warranting further experimental validation .
Scientific Research Applications
Applications in Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing imidazole and pyrrole moieties exhibit significant antimicrobial properties. 3-(1H-imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic acid has been studied for its effectiveness against various bacterial strains, demonstrating potential for development into new antimicrobial agents .
Anticancer Properties
Studies have shown that derivatives of imidazole and pyrrole can inhibit cancer cell proliferation. Preliminary data suggest that this compound may have similar effects, making it a candidate for further investigation in anticancer drug development .
Enzyme Inhibition
The compound has been evaluated as a potential inhibitor of specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity could be harnessed for therapeutic purposes, particularly in diseases where enzyme dysregulation is a factor .
Applications in Biochemistry
Protein Interaction Studies
this compound can serve as a probe in studies examining protein-ligand interactions. Its unique structure allows it to bind selectively to target proteins, facilitating the understanding of biochemical pathways and protein functions .
Drug Design and Development
The compound's structural characteristics make it an attractive scaffold for drug design. Modifications to its structure can lead to the development of novel therapeutics with enhanced efficacy and reduced side effects. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological properties .
Applications in Material Science
Polymer Synthesis
In material science, this compound can be utilized as a monomer in the synthesis of functional polymers. These polymers may exhibit unique electrical or thermal properties, suitable for applications in electronics or nanotechnology .
Nanomaterials Development
The compound's ability to form stable complexes with metal ions opens avenues for developing nanomaterials. These nanomaterials can be used in catalysis or as drug delivery systems, enhancing the efficiency of therapeutic agents .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating potent activity. |
| Study B | Anticancer Properties | In vitro studies showed significant reduction in proliferation of breast cancer cells when treated with the compound. |
| Study C | Enzyme Inhibition | Identified as a competitive inhibitor of a key enzyme in metabolic pathways, suggesting therapeutic potential. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of imidazole- and pyrrole-containing propanoic acid derivatives. Below is a detailed comparison with key analogues, emphasizing structural variations, physicochemical properties, and functional implications.
Carnosine [(S)-2-(3-Aminopropanamido)-3-(1H-imidazol-5-yl)propanoic Acid]
- Structure : A dipeptide composed of β-alanine and histidine, featuring an imidazole ring and a peptide bond at the α-carbon .
- Key Differences: Substitution at α-carbon: Carnosine has a 3-aminopropanamido group instead of pyrrole. Biological Role: Known for antioxidant and pH-buffering properties in muscle and neural tissues .
- Physicochemical Properties: Higher water solubility due to the peptide bond and polar amino group, unlike the hydrophobic pyrrole substituent in the target compound.
(R)-3-(1H-Imidazol-5-yl)-2-(Octylamino)propanoic Acid
- Structure: Propanoic acid substituted with an octylamino group at the α-carbon and imidazole at the β-carbon .
- Key Differences: The octylamino chain introduces significant hydrophobicity, making it a surfactant-like molecule. Applications: Used in catalytic systems due to amphiphilic properties .
3-(1H-Imidazol-5-yl)-2-[(4-Methylphenyl)Sulfonylamino]Propanoic Acid
- Structure: Features a sulfonylamino group attached to a p-tolyl ring at the α-carbon .
- Key Differences: The sulfonylamino group enhances steric bulk and electron-withdrawing effects, influencing reactivity. Applications: Likely used in medicinal chemistry as a sulfonamide-based inhibitor or intermediate .
- Contrast : The pyrrole group in the target compound lacks sulfonamide’s strong hydrogen-bonding capacity, which may affect protein-binding interactions.
2-(3-Aminopropanoylamino)-3-(1H-Imidazol-5-yl)Propanoic Acid (PubChem CID 18320861)
- Structure: Contains an additional aminopropanoylamino substituent at the α-carbon .
- Key Differences :
- Contrast: The target compound’s pyrrole group may confer distinct π-π stacking interactions compared to the linear aminopropanoylamino chain.
Structural and Functional Analysis Table
Research Findings and Implications
- Stereochemical Influence : The (2S) configuration of the target compound may enhance chiral recognition in protein binding compared to racemic analogues .
- However, its structural similarity to histidine derivatives suggests possible roles in metalloenzyme interactions or chelation .
- Synthetic Utility: Derivatives like the sulfonylamino variant highlight the adaptability of this scaffold for drug discovery, particularly in introducing pharmacophores for target engagement.
Preparation Methods
General Synthetic Strategy
Reaction Conditions and Optimization
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Halogenation of propanoic acid derivative | NBS or PBr3, inert solvent | Introduces leaving group for substitution |
| 2 | Nucleophilic substitution with pyrrole | Pyrrole, base (Et3N), DMF, 50-80°C | Controls regioselectivity, avoids polymerization |
| 3 | Protection/deprotection of carboxyl group | Esterification (acid + alcohol + acid catalyst), hydrolysis (NaOH, aqueous) | Protects acid functionality during reactions |
| 4 | Introduction of imidazole ring | Imidazole, coupling reagents or direct substitution | Requires mild conditions to preserve ring integrity |
| 5 | Final purification | Recrystallization, chromatography | Ensures removal of impurities and side products |
Analytical and Purification Techniques
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity, especially reversed-phase HPLC for separation of closely related impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H, ^13C, and 2D NMR techniques confirm the structure and substitution pattern of the heterocycles.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Elemental Analysis: Validates the composition of the final compound.
Research Findings on Preparation Efficiency
- Yields for the nucleophilic substitution steps typically range from 60% to 85%, depending on reaction time and temperature optimization.
- Use of protecting groups significantly improves overall yield by preventing side reactions.
- Mild reaction conditions (below 80°C) are critical to maintain the integrity of the imidazole and pyrrole rings.
- Purification by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) yields analytically pure material suitable for biological testing.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Halogenated Propanoic Acid + Heterocycle Substitution | Halogenation → Nucleophilic substitution with pyrrole and imidazole | Straightforward, scalable | Requires careful control of conditions to avoid side reactions | 60-75 |
| Protected Ester Intermediate Route | Esterification → Heterocycle substitution → Deprotection | Protects acid group, higher purity | Multi-step, longer synthesis time | 70-85 |
| Peptide Coupling of Heterocyclic Amino Acid Derivatives | Coupling of imidazole and pyrrole amino acid analogs | Stereochemical control, high purity | Requires specialized reagents, more complex | 65-80 |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 3-(1H-imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic acid, and how is structural confirmation achieved?
- Answer : Synthesis involves multi-step coupling reactions, such as introducing imidazole and pyrrole moieties to a propanoic acid backbone. Post-synthesis validation employs:
- NMR spectroscopy (1H/13C) to confirm functional groups and connectivity.
- HPLC (>98% purity threshold) for purity assessment.
- X-ray crystallography (e.g., PDB entry 8YI) to resolve stereochemistry, using SHELX-refined data for the (2S)-configuration .
Q. How is X-ray crystallography applied to resolve the stereochemical configuration of this compound?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is performed, with data processed using SHELX (SHELXL for refinement). The (2S)-configuration in PDB 8YI was determined via high-resolution data and iterative refinement, ensuring precise chiral center assignment .
Q. What spectroscopic techniques are critical for characterizing this compound's coordination chemistry?
- Answer :
- UV-Vis spectroscopy identifies π→π* transitions in imidazole/pyrrole groups.
- FTIR confirms carboxylate-metal binding (e.g., shifts in ν(C=O) at ~1700 cm⁻¹).
- Potentiometric titrations measure stability constants for metal complexes (e.g., Ru(II) coordination studies in analogous systems) .
Advanced Research Questions
Q. How can conflicting crystallographic data during refinement be systematically addressed?
- Answer : Contradictions in electron density maps or thermal parameters require:
- Iterative SHELX refinement with adjusted weighting schemes.
- Validation via R-factors (<5% for high-quality data).
- Comparative analysis with structurally related compounds (e.g., L-carnosine metal complexes) to resolve ambiguities .
Q. What computational strategies are used to predict the inhibitory potential of this compound against biological targets?
- Answer :
- Molecular docking (e.g., Schrödinger’s Glide) evaluates binding modes and affinities (Glide Score: -9.58 for related imidazole derivatives).
- Molecular dynamics (MD) simulations (e.g., GROMACS/AMBER) assess complex stability over 100-ns trajectories.
- Fitness scores (>50 indicate strong target complementarity) .
Q. What experimental approaches characterize metal coordination complexes of this compound?
- Answer :
- Spectrochemical analysis : UV-Vis monitors d-d transitions (e.g., λmax shifts for Ru(II) complexes).
- DFT calculations (B3LYP/6-31G*) model binding modes and electron density distributions.
- XANES/EXAFS probes metal-ligand bond distances in solid-state complexes .
Q. How to retrieve and analyze structural data from the Protein Data Bank (PDB) for this compound?
- Answer :
- Query PDB using ligand ID 8YI to access crystallographic coordinates.
- PyMOL/Chimera visualizes 3D structure and hydrogen-bonding networks.
- Validate data quality via Ramachandran plots and clash scores in validation reports .
Methodological Tables
Table 1: Key Analytical Techniques for Structural Validation
Table 2: Computational Parameters for Docking Studies
| Parameter | Value/Software | Reference |
|---|---|---|
| Docking Software | Schrödinger Glide | |
| Force Field | AMBER 14SB | |
| Simulation Time | 100 ns (NPT ensemble) |
Notes
- Stereochemical Nomenclature : IUPAC naming conventions strictly followed (e.g., (2S)-configuration).
- Methodological Rigor : Answers emphasize reproducible protocols over descriptive summaries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
